![molecular formula C4H16N4 B12653574 Diethylenetetramine CAS No. 1336-49-8](/img/structure/B12653574.png)
Diethylenetetramine
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Overview
Description
Preparation Methods
Diethylenetetramine is typically produced as a byproduct during the production of ethylenediamine from ethylene dichloride . The industrial production involves the reaction of 1,2-dichloroethane with ammonia under high temperature and pressure conditions. The reaction mixture is then neutralized with a base, and the resulting free amines are separated by distillation .
Chemical Reactions Analysis
Diethylenetetramine undergoes various chemical reactions, including:
N-Alkylation: It reacts with epoxide groups to form crosslinks, making it a common curing agent for epoxy resins.
Acylation: It reacts with fatty acids to form fatty amides or imidazolines, depending on the reaction conditions.
Complex Formation: In coordination chemistry, it acts as a tridentate ligand forming complexes with metals such as cobalt.
Common reagents used in these reactions include epoxides, fatty acids, and metal salts. The major products formed are crosslinked polymers, fatty amides, imidazolines, and metal complexes .
Scientific Research Applications
Industrial Applications
1. Curing Agent for Epoxy Resins
- Diethylenetetramine is widely used as a curing agent in epoxy resins, enhancing the mechanical properties and durability of thermosetting plastics. It reacts with epoxide groups to form crosslinks, resulting in robust materials suitable for coatings, adhesives, and composites .
2. Oil Industry
- In the oil and gas sector, this compound is employed for acid gas extraction processes. Its ability to react with acidic gases makes it valuable for removing carbon dioxide and hydrogen sulfide from natural gas streams .
3. Coordination Chemistry
- The compound acts as a tridentate ligand in coordination chemistry, forming stable complexes with various metal ions. For example, it can form complexes like Co(dien)(NO₂)₃, which are useful in catalysis and materials science .
Pharmaceutical Applications
1. Drug Delivery Systems
- Recent advancements have demonstrated the use of this compound in drug delivery systems, particularly through polymeric micelles. These micelles enhance the solubility and bioavailability of poorly soluble drugs, allowing for targeted delivery to specific tissues .
2. Antioxidant Properties
- This compound derivatives have shown potential antioxidant properties, which may be beneficial in mitigating oxidative stress-related diseases. Studies indicate that these compounds can scavenge free radicals effectively .
Environmental Applications
1. Bioremediation
- This compound has been investigated for its role in bioremediation processes, particularly in the degradation of pollutants in contaminated environments. Its ability to chelate heavy metals aids in the detoxification of polluted sites .
2. Iron Chelation Therapy
- The iron (III) complex of this compound pentaacetic acid has been shown to protect against lethal infections by sequestering free radicals and mitigating inflammatory responses during septic conditions . This application highlights its potential in therapeutic interventions against infections.
Case Studies
Mechanism of Action
The mechanism of action of diethylenetetramine involves its ability to form stable complexes with metal ions. This property is utilized in various applications, such as in the curing of epoxy resins where it forms crosslinks with epoxide groups, and in coordination chemistry where it acts as a ligand . The molecular targets and pathways involved include metal ions and epoxide groups .
Comparison with Similar Compounds
Diethylenetetramine is similar to other polyamines such as ethylenediamine and triethylenetetramine. it has unique properties that make it suitable for specific applications:
Ethylenediamine: Has similar chemical properties but is less effective as a curing agent for epoxy resins.
Triethylenetetramine: Also used as a curing agent and chelating agent but has a different molecular structure and reactivity.
Similar compounds include dimethylamine, trimethylamine, diethylamine, and triethylamine .
Properties
CAS No. |
1336-49-8 |
---|---|
Molecular Formula |
C4H16N4 |
Molecular Weight |
120.20 g/mol |
IUPAC Name |
ethane-1,2-diamine |
InChI |
InChI=1S/2C2H8N2/c2*3-1-2-4/h2*1-4H2 |
InChI Key |
DPRMFUAMSRXGDE-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)N.C(CN)N |
Origin of Product |
United States |
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